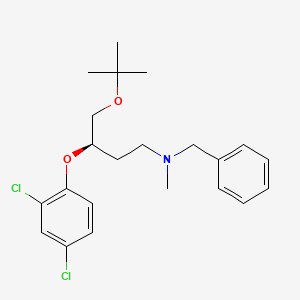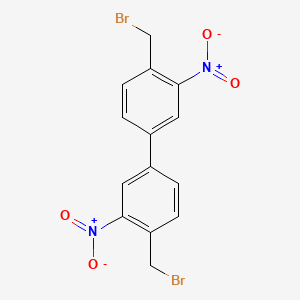
4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(bromomethyl)-3,3’-dinitro-1,1’-biphenyl is an organic compound with the molecular formula C14H10Br2N2O4 It is a biphenyl derivative where the biphenyl core is substituted with bromomethyl groups at the 4 and 4’ positions and nitro groups at the 3 and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(bromomethyl)-3,3’-dinitro-1,1’-biphenyl typically involves the bromination of 4,4’-Bis(hydroxymethyl)-3,3’-dinitro-1,1’-biphenyl. This reaction is carried out using hydrobromic acid (HBr) in the presence of a strong acid catalyst such as sulfuric acid (H2SO4). The reaction conditions usually require controlled temperatures to ensure the selective bromination of the hydroxymethyl groups without affecting the nitro groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(bromomethyl)-3,3’-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in an oxidized state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the biphenyl compound.
Reduction: The major products are the corresponding diamino derivatives.
Oxidation: Oxidation products are less common but may include carboxylic acids or other oxidized forms of the biphenyl compound.
Scientific Research Applications
4,4’-Bis(bromomethyl)-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and bromomethyl groups.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those involving nitroaromatic compounds.
Industry: It is used in the manufacture of specialty chemicals, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4,4’-Bis(bromomethyl)-3,3’-dinitro-1,1’-biphenyl involves its interaction with nucleophiles and reducing agents. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The nitro groups can undergo reduction to form amino groups, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(chloromethyl)-1,1’-biphenyl
- 2,2’-Bis(bromomethyl)-1,1’-biphenyl
- α,α’-Dibromo-p-xylene
- 2,6-Bis(bromomethyl)naphthalene
Uniqueness
4,4’-Bis(bromomethyl)-3,3’-dinitro-1,1’-biphenyl is unique due to the presence of both bromomethyl and nitro groups on the biphenyl core. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies. The nitro groups add an additional layer of complexity and potential for further chemical modifications compared to similar compounds that lack these groups .
Properties
CAS No. |
827340-44-3 |
|---|---|
Molecular Formula |
C14H10Br2N2O4 |
Molecular Weight |
430.05 g/mol |
IUPAC Name |
1-(bromomethyl)-4-[4-(bromomethyl)-3-nitrophenyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H10Br2N2O4/c15-7-11-3-1-9(5-13(11)17(19)20)10-2-4-12(8-16)14(6-10)18(21)22/h1-6H,7-8H2 |
InChI Key |
MNLHBURHKIZYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)CBr)[N+](=O)[O-])[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


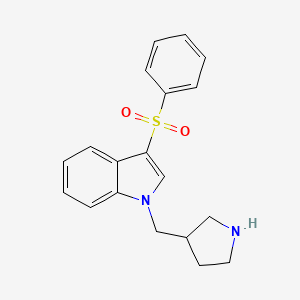
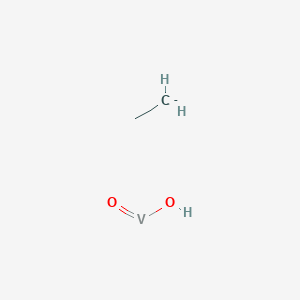
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)
![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
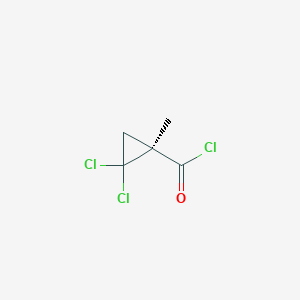

![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)
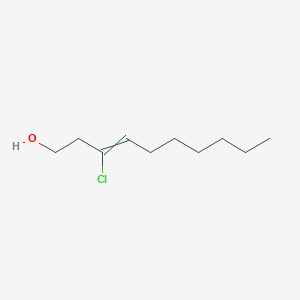
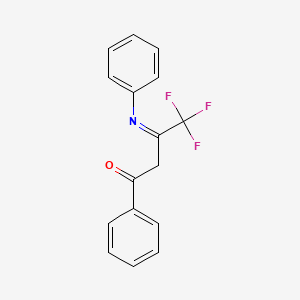

![2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-](/img/structure/B12531263.png)
